1-butyl-N-(3-ethoxybenzyl)-1H-tetraazol-5-amine
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Overview
Description
1-butyl-N-(3-ethoxybenzyl)-1H-tetraazol-5-amine is a chemical compound with the molecular formula C14H21N5O. It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Preparation Methods
The synthesis of 1-butyl-N-(3-ethoxybenzyl)-1H-tetraazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, under acidic or basic conditions.
Benzylation: The ethoxybenzyl group is introduced through benzylation reactions, often using benzyl halides in the presence of a base.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-butyl-N-(3-ethoxybenzyl)-1H-tetraazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-butyl-N-(3-ethoxybenzyl)-1H-tetraazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-butyl-N-(3-ethoxybenzyl)-1H-tetraazol-5-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-butyl-N-(3-ethoxybenzyl)-1H-tetraazol-5-amine can be compared with other similar compounds, such as:
1-butyl-N-(3-methoxybenzyl)-1H-tetrazol-5-amine: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
1-butyl-N-(3-chlorobenzyl)-1H-tetrazol-5-amine: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.
1-butyl-N-(3-fluorobenzyl)-1H-tetrazol-5-amine: The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets.
Properties
Molecular Formula |
C14H21N5O |
---|---|
Molecular Weight |
275.35g/mol |
IUPAC Name |
1-butyl-N-[(3-ethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C14H21N5O/c1-3-5-9-19-14(16-17-18-19)15-11-12-7-6-8-13(10-12)20-4-2/h6-8,10H,3-5,9,11H2,1-2H3,(H,15,16,18) |
InChI Key |
FPPWYERGWHRANY-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC(=CC=C2)OCC |
Canonical SMILES |
CCCCN1C(=NN=N1)NCC2=CC(=CC=C2)OCC |
Origin of Product |
United States |
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